Product packaging for FAZT-MeP(Cat. No.:CAS No. 140132-51-0)

FAZT-MeP

Cat. No.: B12785514
CAS No.: 140132-51-0
M. Wt: 363.24 g/mol
InChI Key: MQANOAJBCLAHAS-IBCQBUCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FAZT-MeP is a novel small molecule inhibitor identified for its potent and selective activity against 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD), the third enzyme in the essential methylerythritol phosphate (MEP) pathway in Plasmodium parasites . The MEP pathway is absent in humans, making IspD a highly attractive target for the development of new antimalarial therapies with a low risk of host toxicity . This compound exhibits nanomolar inhibitory activity against recombinant IspD and demonstrates potent, sub-micromolar efficacy in inhibiting the growth of Plasmodium falciparum in culture . Its mechanism of action involves targeted inhibition of the MEP pathway, effectively disrupting the parasite's isoprenoid biosynthesis. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FN5O6P B12785514 FAZT-MeP CAS No. 140132-51-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140132-51-0

Molecular Formula

C11H15FN5O6P

Molecular Weight

363.24 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3-azido-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphinic acid

InChI

InChI=1S/C11H15FN5O6P/c1-5-3-17(11(19)14-9(5)18)10-7(12)8(15-16-13)6(23-10)4-22-24(2,20)21/h3,6-8,10H,4H2,1-2H3,(H,20,21)(H,14,18,19)/t6-,7+,8-,10-/m1/s1

InChI Key

MQANOAJBCLAHAS-IBCQBUCCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(C)O)N=[N+]=[N-])F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(C)O)N=[N+]=[N-])F

Origin of Product

United States

Mechanistic and Biosynthetic Pathway Investigations of Fazt Mep

Elucidation of FAZT-MeP's Role within Isoprenoid Biosynthesis Pathways

The MEP pathway plays a central role in providing the foundational units for the diverse family of isoprenoid compounds. Its operation in distinct cellular compartments (plastids in plants) highlights a spatial separation of isoprenoid biosynthesis from the MVA pathway, allowing for the synthesis of different classes of isoprenoids nih.govfrontierspartnerships.orgmdpi.com.

Identification of Upstream Precursors and Downstream Metabolites in this compound-Associated Pathways

The MEP pathway initiates from common central carbon metabolites. The upstream precursors for the MEP pathway are pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP) frontiersin.orgnih.govnih.gov. These three-carbon and two-carbon molecules are condensed to begin the pathway.

The pathway proceeds through a series of phosphorylated intermediates. Key intermediates include 1-deoxy-D-xylulose-5-phosphate (DXP), 2-C-methyl-D-erythritol 4-phosphate (MEP), 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), 2-phospho-4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-MEP), 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP) google.comnih.gov.

The direct products of the MEP pathway are IPP and DMAPP nih.govnih.govresearchgate.netgoogle.com. These C5 precursors are then utilized by downstream pathways to synthesize longer-chain prenyl diphosphates, such as geranyl diphosphate (B83284) (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20), through the action of prenyl transferase enzymes researchgate.netgoogle.com. These prenyl diphosphates serve as precursors for the vast diversity of terpenes and terpenoids researchgate.netgoogle.com.

Research findings have quantified the levels of some of these intermediates in various organisms. For example, studies in Zymomonas mobilis showed that DXP and MEcDP are among the most abundant MEP pathway metabolites in the wild-type strain nih.gov. Overexpression of the first enzyme, DXS, led to significant increases in the intracellular levels of the first five MEP pathway intermediates, with the most substantial buildup observed for MEcDP nih.gov.

MEP Pathway IntermediateAbundance (Example: Zymomonas mobilis Wild-Type)
1-deoxy-D-xylulose-5-phosphate (DXP)High nih.gov
2-C-methyl-D-erythritol 4-phosphate (MEP)Not specified as highest, but an intermediate
CDP-MEIntermediate
CDP-MEPIntermediate
2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP)High nih.gov
HMBPPIntermediate
Isopentenyl diphosphate (IPP)Product
Dimethylallyl diphosphate (DMAPP)Product

Note: Abundance levels can vary significantly depending on the organism and conditions.

Downstream metabolites derived from IPP and DMAPP through the action of various enzymes include:

Monoterpenes (C10, derived from GPP) nih.govfrontierspartnerships.org

Sesquiterpenes (C15, derived from FPP) nih.govresearchgate.net

Diterpenes (C20, derived from GGPP) nih.govfrontierspartnerships.orgmdpi.com

Tetraterpenes (C40, derived from the condensation of two GGPP molecules) nih.govfrontierspartnerships.org

Sterols and triterpenes are typically derived from the MVA pathway, though interactions and cross-talk between the pathways can occur nih.govmdpi.com.

Detailed Enzymatic Steps and Catalytic Conversions Mediated by this compound Pathway Enzymes

The MEP pathway involves a series of enzymatic reactions, each catalyzing a specific conversion of an intermediate. The pathway consists of seven enzymatic steps starting from pyruvate and GAP to produce IPP and DMAPP researchgate.net.

The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which condenses pyruvate and GAP to form DXP nih.govmdpi.com. This is considered a major flux-controlling step in the pathway nih.gov. DXS is a dimeric, thiamine (B1217682) diphosphate (ThDP)-dependent enzyme nih.govmdpi.com.

The second step is catalyzed by 1-deoxy-D-xylulose 5-phosphate reducto-isomerase (DXR), which converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP) nih.gov. This reaction involves an intramolecular rearrangement and an NADPH-dependent reduction nih.gov. DXR is a promising target for antibacterial and antiparasitic drugs due to its presence in pathogens and absence in humans nih.gov.

Subsequent enzymatic steps involve the conversion of MEP through CDP-ME, CDP-MEP, and MEcDP, catalyzed by CDP-methylerythritol synthase (IspD), CDP-methylerythritol kinase (IspE), and MEcDP synthase (IspF), respectively nih.govmdpi.com.

The final steps involve the conversion of MEcDP to HMBPP by HMBPP synthase (IspG) and the reduction of HMBPP to IPP and DMAPP by HMBPP reductase (IspH) nih.gov. IspG and IspH are Fe-S cluster enzymes, contributing to the oxygen sensitivity observed in the MEP pathway in some organisms nih.gov.

The catalytic conversions mediated by these enzymes involve various biochemical reactions, including condensation, reduction, phosphorylation, and cyclization mdpi.comnih.gov. The efficiency of these enzymatic conversions can be influenced by factors such as substrate concentration, cofactor availability (e.g., NADPH, ATP, CTP), and the presence of inhibitors or activators mdpi.comnih.gov. Research into enzymatic conversions often involves studying reaction kinetics, enzyme structure, and the role of cofactors mdpi.comnih.govaps.org.

Regulatory Mechanisms Governing this compound Pathway Activity

The MEP pathway is subject to complex regulatory mechanisms operating at multiple levels, ensuring that the production of isoprenoid precursors is coordinated with cellular needs and environmental conditions nih.govnih.govnih.gov. These mechanisms include transcriptional, post-transcriptional, post-translational, and metabolic control nih.govnih.gov.

Analysis of Allosteric Regulation and Feedback Inhibition in this compound Systems

Allosteric regulation and feedback inhibition play significant roles in modulating the activity of MEP pathway enzymes, particularly at the initial steps. A key example is the feedback regulation of DXS, the first enzyme of the pathway, by the end products IPP and DMAPP nih.govcsic.esbiorxiv.org.

Detailed research findings indicate that IPP and DMAPP can allosterically bind to DXS, promoting the monomerization of the active dimeric enzyme nih.govcsic.esbiorxiv.org. This shift in the dimer-monomer equilibrium leads to a reduction in DXS activity, thereby controlling the flux through the pathway in response to the accumulation of its products nih.govcsic.esbiorxiv.org. This allosteric binding provides a fast and reversible mechanism for down-regulating enzyme activity when IPP and DMAPP levels are high nih.govcsic.esbiorxiv.org.

Another instance of potential feedback regulation involves IspF (MEcDP synthase). Downstream prenyl diphosphates, specifically FPP, have been shown to inhibit the IspF-MEP complex, suggesting a negative feedback mechanism where accumulation of downstream products can influence earlier steps in the pathway nih.govmdpi.com. While IPP, DMAPP, and GPP can bind to IspF, only FPP has been observed to inhibit the IspF-MEP complex mdpi.com.

Feedback inhibition by IPP/DMAPP has also been observed for DXR activity in some organisms, although the mechanism might differ from that of DXS, potentially involving competition for the NADPH cofactor or allosteric inhibition via monomerization csic.es.

These allosteric and feedback mechanisms are crucial for maintaining metabolic homeostasis and preventing the wasteful overproduction of isoprenoid precursors nih.govyoutube.com.

Investigation of Proteostatic Modulation and Protein Quality Control in this compound Enzyme Homeostasis

Proteostatic modulation and protein quality control (PQC) mechanisms are involved in regulating the levels and activity of MEP pathway enzymes, particularly DXS. PQC ensures that proteins are properly folded, assembled, and functional, and it facilitates the degradation of misfolded or damaged proteins nih.govembopress.orgdwih-newyork.org.

Studies, particularly in plants, have shown that the abundance and activity of DXS are regulated by post-translational mechanisms that involve protein degradation and activation frontiersin.orgnih.gov. The Clp protease system and associated chaperones, such as Hsp70 and Hsp100 chaperones (ClpB3 and ClpC1), have been implicated in the degradation or activation pathway of DXS frontiersin.org. This suggests that regulated proteolysis plays a role in controlling DXS levels and, consequently, the flux through the MEP pathway frontiersin.org.

Furthermore, the monomerization of DXS induced by high levels of IPP/DMAPP can lead to the exposure of hydrophobic domains that are normally hidden in the dimer csic.esbiorxiv.org. This exposure can promote the aggregation of DXS monomers, which can then be targeted for degradation by the protein quality control machinery csic.esbiorxiv.org. This provides a more drastic, potentially less reversible, mechanism for reducing DXS activity in response to persistent overabundance of pathway products csic.esbiorxiv.org.

The balance between chaperones and proteases within the cellular PQC system can influence the stability and activity of MEP pathway enzymes frontiersin.orgnih.gov. For instance, reduced protease activity and enhanced chaperone expression in chloroplasts have been linked to increased stability and activity of MEP pathway enzymes frontiersin.orgnih.gov. This highlights the intricate connection between proteostasis and metabolic pathway regulation.

Transcriptional and Post-Translational Control of this compound Pathway Components

Regulation of the MEP pathway also occurs at the transcriptional and post-translational levels. Transcriptional control involves the regulation of gene expression for the enzymes in the pathway frontiersin.orgnih.govnih.gov. Different genes encoding isoforms of key enzymes like DXS can exhibit distinct expression patterns, suggesting specific roles and regulatory mechanisms nih.gov. Environmental signals and developmental cues can influence the transcription of MEP pathway genes, thereby adjusting the potential capacity of the pathway frontiersin.orgnih.govnih.gov.

Post-transcriptional regulation can affect the stability and translation of the mRNA transcripts encoding MEP pathway enzymes nih.gov. This level of control provides another layer for fine-tuning enzyme production.

Post-translational control mechanisms, in addition to the proteostatic regulation discussed above, can directly modify the activity of existing enzyme molecules. These modifications can include phosphorylation, acetylation, or other covalent modifications that alter enzyme conformation, catalytic efficiency, or interactions with other proteins or metabolites nih.gov. For example, the activity of DXS can be influenced by post-translational modifications frontiersin.org. The allosteric regulation and monomerization of DXS by IPP/DMAPP are also considered forms of post-translational control, affecting enzyme activity and stability after the protein has been synthesized nih.govcsic.esbiorxiv.org. The dependence of the MEP pathway flux on the availability of GAP, which is linked to photosynthetic activity, also represents a form of metabolic control that can indirectly influence enzyme activity and pathway flux frontiersin.org.

The interplay between transcriptional, post-transcriptional, and post-translational regulation allows for both coarse and fine control over the MEP pathway activity, enabling organisms to adapt isoprenoid production to varying physiological demands and environmental conditions frontiersin.orgnih.govnih.gov.

Comparative Biochemical Analysis of MEP Pathway Variations Across Biological Systems

The distribution of the MEP and MVA pathways varies across the domains of life, reflecting distinct evolutionary histories and metabolic adaptations.

Differentiation of the MEP Pathway from the Mevalonate (B85504) Pathway in Diverse Organisms

The MEP pathway is the primary route for isoprenoid precursor biosynthesis in most bacteria, the chloroplasts of plants and algae, and certain parasites. researchgate.netportlandpress.complos.org In contrast, the mevalonate pathway is typically found in archaea, fungi, animals (including humans), and some bacteria. researchgate.netportlandpress.compnas.orgfrontiersin.org Higher plants are unique in that they possess both pathways, with the MEP pathway localized in plastids (chloroplasts and other plastids) and the MVA pathway operating in the cytoplasm. mdpi.compnas.orgbiorxiv.orgresearchgate.net

A key distinction lies in their initial substrates and enzymatic steps. The MVA pathway begins with acetyl-CoA, whereas the MEP pathway starts with the condensation of pyruvate and D-glyceraldehyde 3-phosphate. researchgate.netportlandpress.comresearchgate.net Despite these differences in upstream metabolism, both pathways converge to produce the universal five-carbon building blocks, IPP and DMAPP, which are then utilized for the synthesis of a vast array of isoprenoids. researchgate.netportlandpress.com

The presence of these two distinct pathways in different organisms and cellular compartments highlights their independent evolutionary origins. Phylogenetic analyses suggest that the MEP pathway is likely the ancestral route in bacteria, while the MVA pathway was ancestral in archaea and eukaryotes. pnas.orgoup.com

Unique Pathway Attributes and Evolutionary Divergence in Pathogenic Microorganisms

The MEP pathway is essential for the viability of many bacterial pathogens and malaria parasites, making its enzymes attractive targets for the development of novel antimicrobial agents. portlandpress.complos.orgpnas.orgnih.govresearchgate.net Since humans rely solely on the mevalonate pathway, inhibiting the MEP pathway in pathogens offers a strategy for targeted therapy with potentially reduced off-target effects in the host. portlandpress.compnas.orgnih.govresearchgate.net

While the MEP pathway is prevalent in pathogens, there are variations and instances of evolutionary divergence. Some bacteria exclusively utilize the MEP pathway, while a limited number possess both the MEP and MVA pathways. portlandpress.com Furthermore, some parasitic strains may lack both pathways, relying on the salvage of isoprenoid precursors from their hosts. portlandpress.com

Metabolic plasticity is observed in some bacteria, where alternative enzymes or bypass mechanisms can support isoprenoid biosynthesis, particularly when the initial steps of the MEP pathway are inhibited. portlandpress.compnas.org For example, some bacteria that primarily use the MEP pathway may have acquired MVA pathway genes through lateral gene transfer, as seen in Vibrio cholerae. semanticscholar.org Additionally, variations in the enzymatic machinery exist; some bacteria, like Brucella abortus, utilize alternative oxidoreductases instead of the typical DXR enzyme in the MEP pathway. pnas.org

These unique pathway attributes and evolutionary divergences in pathogenic microorganisms underscore the complexity of isoprenoid metabolism and have implications for the design of effective antimicrobial strategies.

Exploration of Inter-Kingdom Communication and Signal Molecules Linked to MEP Pathway Activity

Emerging research suggests a potential link between the MEP pathway and inter-kingdom communication, particularly in the context of host-pathogen interactions and bacterial signaling.

One notable connection involves the MEP pathway intermediate (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP). HMBPP is a potent natural phosphoantigen that can activate human Vγ9Vδ2 T cells, a subset of T lymphocytes that play a crucial role in the innate immune response to microbial infections. nih.govresearchgate.netsemanticscholar.org The production and release of HMBPP by pathogens utilizing the MEP pathway can thus serve as a signal recognized by the host immune system, triggering a protective response. researchgate.net This interaction represents a direct form of inter-kingdom communication mediated by a metabolite of the MEP pathway.

These findings highlight the multifaceted nature of the MEP pathway, extending beyond its primary role in isoprenoid biosynthesis to potentially influence interactions between microorganisms and their hosts, as well as communication among bacterial populations.

Advanced Computational and Theoretical Investigations of Fazt Mep

Quantum Chemical Characterization of Molecular Architectures

Quantum chemical methods are fundamental tools for understanding the behavior of molecules at the electronic level. These computational techniques allow researchers to model molecular properties and predict chemical phenomena, providing insights that complement experimental findings.

Application of Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Unlike traditional methods that grapple with the complexity of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for a wide range of chemical applications.

The core of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. In practice, calculations are typically performed using the Kohn-Sham approach, which models the system as a set of non-interacting electrons moving in an effective potential. This potential includes terms for the external potential (from the nuclei), the classical electrostatic repulsion between electrons, and the exchange-correlation functional, which accounts for all the complex quantum mechanical effects.

A primary application of DFT is geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. The procedure starts with an initial guess of the molecular geometry and iteratively adjusts the atomic positions to minimize the calculated energy of the system. The convergence to a true minimum is confirmed when frequency calculations yield no imaginary frequencies. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial as it dictates the accuracy and computational expense of the calculation.

Below is a representative data table illustrating typical parameters reported in DFT geometry optimization studies.

ParameterDescriptionTypical Values/Examples
Functional Approximates the exchange-correlation energy.B3LYP, PBE0, ωB97X-D
Basis Set A set of mathematical functions used to build molecular orbitals.6-31G(d), 6-311++G(d,p), def2-TZVP
Solvation Model Simulates the effect of a solvent on the molecule.PCM, SMD (Implicit); Explicit water molecules
Convergence Criteria Thresholds for energy and forces to stop optimization.10⁻⁶ Hartrees (Energy), 10⁻⁴ Hartrees/Bohr (Forces)
Final Energy The electronic energy of the optimized structure.Reported in Hartrees (a.u.)
Vibrational Frequencies Used to confirm a true minimum (no imaginary frequencies).Reported in cm⁻¹

Theoretical Approaches for Potential Energy Surfaces and Reaction Pathways

Understanding chemical reactions requires mapping the potential energy surface (PES), which describes the energy of a molecule as a function of its geometry. Theoretical methods are employed to locate stationary points on the PES, such as minima (reactants and products) and first-order saddle points (transition states), and to trace the pathways that connect them.

Intrinsic Reaction Coordinate (IRC) Calculations for Minimum Energy Path (MEP) Determination

The Intrinsic Reaction Coordinate (IRC) is defined as the minimum energy path (MEP) connecting a transition state to the corresponding reactants and products on the potential energy surface. IRC calculations are essential for verifying that a calculated transition state structure indeed connects the intended reactant and product minima.

The calculation begins at the geometry of the transition state, which is a first-order saddle point. The process then follows the steepest descent path in mass-weighted coordinates in both the forward and backward directions, away from the transition state. This generates a series of points along the reaction path, ultimately leading to the energy minima of the reactant and product. The resulting energy profile along the IRC provides valuable information about the reaction mechanism.

Nudged Elastic Band (NEB) Methodologies for Transition State Identification and Diffusion Mechanisms

The Nudged Elastic Band (NEB) method is a powerful technique for finding the minimum energy path and the associated transition state between a known reactant and product. This method is particularly useful when an initial guess for the transition state structure is not available.

In an NEB calculation, a series of intermediate structures, or "images," are generated along a path connecting the reactant and product. These images are conceptually linked by springs to form an "elastic band." An optimization algorithm then minimizes the energy of this entire chain of images simultaneously. Crucially, the spring forces act only parallel to the path, preventing the images from sliding down to the minima, while the true forces derived from the potential energy surface act perpendicularly, guiding the band towards the MEP. A variation known as the Climbing Image NEB (CI-NEB) refines the process by driving the highest-energy image up to the precise saddle point, ensuring accurate transition state identification.

MethodObjectiveStarting PointKey Output
IRC Verify a transition state and map the MEP.A known transition state structure.A continuous energy profile connecting TS to minima.
NEB Find the MEP and the transition state.Known reactant and product structures.A series of images along the MEP and the transition state energy/structure.

Molecular Electrostatic Potential (MEP) Analysis of FAZT-MeP-Related Structures

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing and predicting the reactive behavior of molecules. It provides a three-dimensional map of the electrostatic potential created by the molecule's electron and nuclear charge distribution.

Elucidation of Electrostatic Potential Surfaces for Reactivity and Interaction Site Prediction

The MEP is calculated at various points on a molecule's electron density surface. The resulting values are typically visualized using a color-coded map projected onto this surface. This map provides an intuitive guide to the molecule's charge distribution:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are indicative of sites susceptible to electrophilic attack. They often highlight the locations of lone pairs or pi-electron systems.

Positive Regions (Blue): These areas are electron-deficient, often due to the presence of electropositive nuclei (like hydrogen atoms bonded to electronegative atoms), and represent sites for potential nucleophilic attack.

Neutral Regions (Green): These areas have an electrostatic potential close to zero.

By analyzing the MEP surface, chemists can predict how a molecule will interact with other species. It is widely used to understand non-covalent interactions such as hydrogen bonding, halogen bonding, and to predict sites of protonation or coordination with metal ions. The locations and magnitudes of the MEP minima and maxima are quantitative descriptors that can be correlated with molecular properties and reactivity.

Following a comprehensive search of scientific literature and chemical databases, no specific information or research data could be found for a chemical compound designated as "this compound." The search queries included combinations of the compound name with key terms from the requested outline, such as "Molecular Electrostatic Potential," "Frontier Molecular Orbital Theory," "HOMO-LUMO," "Natural Bond Orbital," and "Kinetic Modeling."

The search results yielded general information on the theoretical and computational chemistry methods mentioned in the outline, such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps. orientjchem.orgiau.irbohrium.comuantwerpen.benih.gov These articles describe the application of such methods to other known molecules, but none refer to "this compound." malayajournal.orgresearchgate.net Similarly, extensive resources on Frontier Molecular Orbital (FMO) theory and kinetic modeling were found, but without any connection to the specified compound. researchgate.netpolimi.itwikipedia.orgmdpi.com

It is possible that "this compound" is a very recent discovery, a compound with a different public name, an internal project code not yet disclosed in public literature, or a hypothetical molecule. Without any available data, it is not possible to provide an accurate and scientifically valid article on the specific computational and theoretical investigations of this compound as requested.

Based on a comprehensive search of publicly available scientific literature, there is no information on a chemical compound specifically named “this compound.” Consequently, it is not possible to provide an article detailing its computational and theoretical investigations as requested.

The searches for "this compound" in conjunction with terms such as "computational studies," "enzymatic reaction mechanisms," "free-energy profiles," "QM/MM methods," "molecular docking," and "binding site analysis" did not yield any relevant results pertaining to this specific compound. It is possible that "this compound" is a provisional name, an internal project code, a typographical error, or a compound that has not yet been described in published scientific research.

Spectroscopic Elucidation and Advanced Analytical Methodologies for Fazt Mep

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. researchgate.netjchps.comslideshare.net Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it indispensable for the analysis of complex molecules like FAZT-MeP.

The synthesis of this compound involves several key intermediates whose structural verification is crucial for optimizing the reaction pathway. One-dimensional (1D) and two-dimensional (2D) NMR techniques are systematically employed for this purpose. researchgate.netemory.edu

1D NMR Spectroscopy: Initial characterization of synthetic intermediates is typically achieved using 1D NMR experiments, including ¹H, ¹³C, ³¹P, and ¹⁹F NMR.

¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts (δ) indicate the electronic environment, signal integration gives the relative number of protons, and coupling constants (J) reveal dihedral angles between adjacent protons, aiding in stereochemical assignments. jchps.com

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups.

³¹P NMR: Is particularly useful for phosphorus-containing compounds like this compound, providing information about the oxidation state and bonding of the phosphorus atom.

¹⁹F NMR: For fluorinated intermediates, ¹⁹F NMR offers high sensitivity and a wide chemical shift range, making it an excellent tool for tracking the incorporation of fluorine.

2D NMR Spectroscopy: To establish the precise connectivity of atoms within the intermediates, a suite of 2D NMR experiments is utilized. ipb.ptwpmucdn.comcore.ac.uk

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of C-H one-bond connections. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different spin systems and identifying quaternary carbons.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying complete spin systems in complex molecules. ipb.pt

The data obtained from these experiments are pieced together to build a comprehensive structural picture of each intermediate.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Data for a Key Intermediate of this compound

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
13.85dd62.5C-2, C-3
24.10m75.8C-1, C-3, C-4, C-5
31.80m35.2C-2, C-4, C-5
43.95t68.4C-2, C-3, C-5
51.45s21.3C-2, C-3, C-4

In biological systems, this compound may exist within complex mixtures, and its formation can be part of a larger biosynthetic pathway. Advanced NMR techniques are employed to study these complex scenarios. nih.govnih.gov

Pure Shift NMR: These techniques simplify complex ¹H NMR spectra by removing the effects of proton-proton couplings, resulting in a spectrum where each proton signal appears as a singlet. This enhances resolution and is invaluable for analyzing mixtures with significant signal overlap.

Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR experiment separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. It allows for the "virtual separation" of compounds without physical chromatography.

Hyperpolarization Techniques: Methods like Dynamic Nuclear Polarization (DNP) can dramatically increase the sensitivity of NMR experiments, enabling the detection of low-concentration intermediates in biosynthetic pathways.

Real-time Reaction Monitoring: By acquiring NMR spectra at regular intervals, it is possible to monitor the progress of reactions in real-time. This provides kinetic data and can help identify transient intermediates in the biosynthetic pathway of this compound. researchgate.net Fast 2D NMR methods are particularly useful for this application. youtube.com

Mass Spectrometry (MS) and Hyphenated Techniques for this compound Metabolite Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for identifying and quantifying metabolites of this compound in various biological matrices.

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.netresearchgate.net In the context of this compound, GC-MS can be used to identify volatile precursors, degradation products, or certain metabolites after chemical derivatization to increase their volatility. The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph before being ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

Interactive Data Table: Hypothetical GC-MS Data for Volatile Metabolites Related to this compound

Retention Time (min)Key m/z FragmentsTentative Identification
5.243, 58, 72, 872-Methylpropanal
8.941, 55, 69, 843-Methyl-3-buten-1-ol
12.459, 73, 101, 116Ethyl 2-fluoropropanoate

For non-volatile and thermally labile compounds like this compound and its direct metabolites, LC-MS is the technique of choice. mdpi.comresearchgate.net The sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) based on its polarity and affinity for the stationary phase. The separated components are then introduced into the mass spectrometer for detection. LC-MS is highly versatile and can be used for both targeted quantification and untargeted metabolomics studies.

Interactive Data Table: Hypothetical LC-MS Data for this compound and its Major Metabolite

CompoundRetention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compound15.8352.04350.02
This compound Glucuronide12.3528.07526.05

High-resolution mass spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, typically to within a few parts per million (ppm). pageplace.de This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in identifying unknown metabolites. nih.gov Furthermore, HRMS instruments can perform tandem mass spectrometry (MS/MS), where ions of a specific m/z are isolated, fragmented, and their fragment ions are analyzed. nih.govchemguide.co.uk The resulting fragmentation pattern provides detailed structural information that can be used to elucidate the structure of the parent molecule.

Interactive Data Table: Hypothetical HRMS Fragmentation Analysis of this compound

Precursor Ion (m/z)Accurate MassProposed FormulaFragment Ion (m/z)Proposed Formula of Fragment
352.0412352.0415C₈H₁₅FN₃O₆PS254.0899C₈H₁₄FN₃O₂S
352.0412352.0415C₈H₁₅FN₃O₆PS97.9769H₂O₄P

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Infrared and UV-Visible spectroscopy are powerful techniques used to investigate the vibrational and electronic properties of molecules. IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and the functional groups it contains. msu.eduspecac.com UV-Vis spectroscopy, on the other hand, examines the electronic transitions within a molecule, offering insights into its electronic structure and photophysical properties.

Vibrational Assignments and Functional Group Characterization via FT-IR and FT-Raman

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. msu.eduspecac.com The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which can be assigned to particular functional groups. For instance, a strong, broad absorption in the 3200-3600 cm⁻¹ region typically indicates the presence of an O-H group, while a sharp, intense peak around 1700 cm⁻¹ is characteristic of a C=O (carbonyl) group. youtube.com The region from approximately 1500 to 400 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that is unique to each molecule, allowing for definitive identification. specac.com

FT-Raman spectroscopy is a scattering technique where a laser is used to irradiate a sample, and the inelastically scattered light is analyzed. wikipedia.orgyoutube.com The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. libretexts.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy, which is more sensitive to polar bonds. libretexts.org For example, C-C and C=C bonds in the backbone of a molecule often produce strong Raman signals.

For a hypothetical compound like this compound, a combined analysis using both FT-IR and FT-Raman would be crucial for a complete vibrational assignment. The observed vibrational frequencies from both techniques would be tabulated and compared with established correlation charts and computational models to identify all the functional groups present and to confirm the proposed molecular structure.

Table 1: Hypothetical FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

FT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3400 (broad)-ν(O-H)Hydroxyl Group
~3100-3000~3100-3000ν(C-H)Aromatic/Vinylic C-H Stretch
~2950~2950ν(C-H)Aliphatic C-H Stretch
~2250~2250ν(C≡N)Nitrile Group
~1710~1710ν(C=O)Carbonyl Group (e.g., Ester)
~1600~1600ν(C=C)Aromatic/Vinylic C=C Stretch
~1540~1540δ(N-H)Amine/Amide N-H Bend
~1250-ν(C-O)Ester C-O Stretch
~800~800γ(C-H)Aromatic C-H Out-of-Plane Bend

Note: This table is illustrative and based on general spectroscopic principles. Actual values for this compound would need to be determined experimentally.

Electronic Absorption Spectra and Photophysical Properties Using UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of a compound can reveal the presence of chromophores, which are parts of a molecule that absorb light. These are typically functional groups containing π-electrons, such as C=C, C=O, and aromatic rings. The position and intensity of the absorption bands can provide insights into the extent of conjugation within the molecule. Longer conjugated systems generally absorb at longer wavelengths (a bathochromic or red shift).

For this compound, its UV-Vis spectrum would be recorded by dissolving the compound in a suitable transparent solvent and measuring its absorbance as a function of wavelength. The resulting spectrum would show one or more absorption bands, each characterized by a λmax and a molar absorptivity (ε). These parameters are crucial for quantitative analysis and for understanding the electronic structure of the molecule.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound in Methanol

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Electronic TransitionAssociated Chromophore
22015,000π → πAromatic System
2808,000π → πConjugated Carbonyl System
3501,200n → π*Carbonyl Group

Note: This table is a hypothetical representation. The actual photophysical properties of this compound would depend on its specific chemical structure.

Integration of Fast and Real-time Spectroscopic Methods in this compound Research

In modern chemical research, the integration of fast and real-time spectroscopic methods is essential for monitoring reaction kinetics, identifying transient intermediates, and optimizing process parameters. Techniques like rapid-scan FT-IR and stopped-flow UV-Vis spectroscopy can provide valuable insights into the dynamic behavior of chemical systems involving this compound.

For example, in the synthesis of this compound, in-situ FT-IR or Raman spectroscopy could be used to monitor the disappearance of reactant peaks and the appearance of product peaks in real-time. This would allow for the precise determination of reaction endpoints and the identification of any reaction intermediates. Similarly, time-resolved UV-Vis spectroscopy could be employed to study the kinetics of reactions involving this compound, particularly if the reactants, intermediates, and products have distinct electronic absorption spectra.

These advanced analytical methodologies provide a powerful toolkit for the comprehensive characterization of novel compounds. While specific data for "this compound" is not available, the application of these well-established spectroscopic techniques would be fundamental to elucidating its structure, and electronic properties, and understanding its chemical behavior.

Pharmacological and Chemical Biology Research of Fazt Mep

Investigation of MEP Pathway Enzymes as Molecular Targets in Drug Discovery

The enzymes of the MEP pathway are considered highly "druggable," and significant research has been dedicated to exploring them as targets for novel therapeutics. nih.gov The pathway consists of several key enzymes, each representing a potential point for therapeutic intervention.

Table 1: Key Enzymes of the MEP Pathway

Enzyme Abbreviation Full Name Step in Pathway
DXS 1-deoxy-D-xylulose-5-phosphate synthase Catalyzes the first and rate-limiting step. nih.govresearchgate.net
DXR (or IspC) 1-deoxy-D-xylulose-5-phosphate reductoisomerase The second enzyme in the pathway, a well-studied drug target. nih.govresearchgate.net
IspD (or MCT) 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase The third enzyme, catalyzing the transfer of a cytidyl phosphate (B84403) group. nih.gov
IspE (or CMK) 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase
IspF (or MDS) 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase The fifth enzyme, dependent on metal cations like Zn²⁺ and Mg²⁺ or Mn²⁺. nih.gov
IspG (or HDS) 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) synthase An iron-sulfur cluster enzyme, sensitive to redox status. nih.gov
IspH (or HDR) 4-hydroxy-3-methylbut-2-enyl diphosphate reductase The final enzyme, also an iron-sulfur cluster protein. nih.gov

Validating an enzyme as a drug target is a critical first step in the discovery process. For the MEP pathway, several strategies have been employed. Genetic validation involves demonstrating that the inactivation or deletion of the gene encoding an enzyme is lethal to the pathogen. For instance, the absence of a DXR-encoding gene in Brucella abortus was initially puzzling, but the discovery of a DXR-like (DRL) protein confirmed the pathway's essentiality and validated this step as a target. pnas.org Pharmacological validation is achieved by showing that a specific inhibitor of the target enzyme kills the microorganism. A classic example is fosmidomycin (B1218577), a competitive inhibitor of DXR, which inhibits the growth of bacteria that can transport it into the cell. pnas.org Furthermore, the essentiality of the MEP pathway for the production of vital isoprenoids in a wide range of pathogens serves as broad validation for all its enzymes as potential targets. nih.gov

Significant effort has been invested in discovering and characterizing compounds that can inhibit MEP pathway enzymes. DXR (IspC) is the most extensively studied target within this pathway. nih.gov

Fosmidomycin and Analogs: Fosmidomycin is a natural phosphonate (B1237965) antibiotic that acts as a potent competitive inhibitor of DXR. pnas.org While effective against a range of bacteria, its clinical utility is limited by its high polarity, which restricts cell penetration, and the emergence of resistance. nih.gov This has driven the development of numerous fosmidomycin analogs with improved properties.

IspD Inhibitors: Domiphen bromide, an antiseptic quaternary ammonium (B1175870) salt, has been identified as an inhibitor of IspD from Mycobacterium tuberculosis. It acts as a competitive inhibitor with respect to CTP and uncompetitive with respect to MEP. nih.gov

IspF Modulation: Research has shown that the activity and stability of the IspF enzyme can be enhanced by its product, MEP. This suggests a potential feedback regulation mechanism. This allosteric binding site, distinct from the active site, has been assessed as a druggable pocket for the development of novel inhibitors. nih.gov

Table 2: Examples of MEP Pathway Inhibitors

Inhibitor Target Enzyme Mechanism of Action Organism Studied
Fosmidomycin DXR (IspC) Competitive inhibitor of DXP binding. pnas.org Escherichia coli, Brucella abortus pnas.org

Understanding how synthetic compounds modulate MEP pathway enzymes requires detailed mechanistic studies. For DXR, the mechanism of inhibition by fosmidomycin is well-understood through structural biology. X-ray crystallography has revealed how fosmidomycin occupies the active site, mimicking the substrate DXP and coordinating with essential metal ions, thereby blocking the catalytic reaction. nih.gov For other enzymes like IspD, kinetic studies have been crucial. By measuring reaction rates at varying concentrations of both the substrate (CTP or MEP) and the inhibitor (domiphen bromide), researchers determined its competitive and uncompetitive inhibition profile. nih.gov Such studies are fundamental for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity.

Future Research Directions and Emerging Paradigms for Fazt Mep Research

Development of Novel Methodologies for Targeted FAZT-MeP Pathway Modulation

The MEP pathway's absence in humans makes its enzymes prime targets for developing new antibacterial and antimalarial drugs. mdpi.com Future research will focus on creating sophisticated methodologies to precisely modulate this pathway, moving beyond broad-spectrum inhibition to more nuanced and targeted interventions.

One promising approach is the development of inhibitors that target key enzymes within the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). nih.govresearchgate.net Novel compounds, including phosphonohydroxamic acids, have shown potential in inhibiting DXR, offering alternatives to existing inhibitors like fosmidomycin (B1218577). nih.gov Future strategies will likely involve the design of molecules that can overcome bacterial resistance mechanisms, a significant challenge with current antibiotics. mdpi.com

Another innovative strategy is the use of alternative substrates for the MEP pathway enzymes. These molecules would be processed by the bacterial enzymes into non-functional analogs of essential isoprenoid precursors, effectively disrupting the pathway and inhibiting bacterial growth. mdpi.com This approach offers a high degree of selectivity with potentially minimal side effects in humans. mdpi.com

Furthermore, researchers are exploring the disruption of the outer membrane of Gram-negative bacteria as a way to enhance the efficacy of pathway inhibitors. mdpi.com Targeting the lipopolysaccharide (LPS) biosynthesis and transport systems could make the bacteria more susceptible to drugs aimed at the MEP pathway. mdpi.com

A summary of emerging targeted modulation strategies is presented in the table below.

Modulation Strategy Target Mechanism of Action Potential Application
Novel Enzyme Inhibition1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) and other MEP pathway enzymesCompetitive or uncompetitive inhibition of enzyme activity, blocking the synthesis of isoprenoid precursors. nih.govnih.govDevelopment of new antibacterial and antimalarial agents. mdpi.comnih.gov
Alternative SubstratesMEP pathway enzymesIntroduction of molecules that are converted into non-functional isoprenoid analogs, disrupting downstream processes. mdpi.comSelective antibacterial therapies with potentially low toxicity. mdpi.com
Outer Membrane DisruptionLipopolysaccharide (LPS) biosynthesis and transportWeakening the protective outer membrane of Gram-negative bacteria to increase the uptake and efficacy of MEP pathway inhibitors. mdpi.comCombination therapies for multidrug-resistant bacterial infections. mdpi.com
Targeting Lipoprotein TransportLolCDE complexInhibition of the transport of lipoproteins to the outer membrane, compromising bacterial integrity. mdpi.comDevelopment of novel antibiotics against Gram-negative pathogens. mdpi.com

Advanced Computational Approaches for Predictive Modeling and De Novo Design of this compound Related Molecules

The integration of advanced computational methods is set to revolutionize the discovery and design of molecules that interact with the MEP pathway. mdpi.com These approaches can significantly accelerate the identification of promising drug candidates and optimize their properties for enhanced efficacy and selectivity.

Predictive modeling, utilizing machine learning algorithms, can analyze vast datasets to identify patterns and predict the behavior of complex biological systems. mdpi.com In the context of the MEP pathway, these models can be used to simulate the interaction of potential inhibitors with their target enzymes, predicting binding affinities and potential off-target effects. researchgate.net This allows for the virtual screening of large chemical libraries, prioritizing compounds for experimental validation.

De novo design, another powerful computational tool, enables the creation of entirely new molecules with desired properties. By understanding the three-dimensional structure of the target enzymes in the MEP pathway, algorithms can design novel chemical scaffolds that are predicted to bind with high affinity and specificity. This approach is particularly valuable for developing inhibitors against novel targets within the pathway or for overcoming existing resistance mechanisms.

The use of computational design and machine learning is also being applied to optimize the efficiency of various systems, a concept that can be translated to the molecular level. youtube.com For instance, pathfinding algorithms could be adapted to model the most efficient way for a drug to reach its target within a bacterial cell, informing the design of molecules with improved pharmacokinetic properties.

Key computational approaches and their applications in this compound research are highlighted below.

Computational Approach Description Application in this compound Research
Predictive Modeling (Machine Learning)Utilizes algorithms to learn from data and make predictions about system behavior. mdpi.comPredicting the binding affinity of small molecules to MEP pathway enzymes; forecasting potential off-target effects. researchgate.net
De Novo DesignGenerates novel molecular structures with desired properties based on the target's characteristics.Designing new inhibitors with high specificity for MEP pathway enzymes; creating molecules to overcome drug resistance.
Molecular Dynamics SimulationsSimulates the physical movements of atoms and molecules to understand their interactions over time.Elucidating the dynamic behavior of MEP pathway enzymes and their interactions with inhibitors; understanding mechanisms of resistance.
Quantum Mechanics/Molecular Mechanics (QM/MM)A hybrid method that combines the accuracy of quantum mechanics for the active site with the efficiency of molecular mechanics for the rest of the protein.Providing a highly accurate description of the enzymatic reactions within the MEP pathway to guide inhibitor design.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Pathway Regulation

A comprehensive understanding of the MEP pathway requires looking beyond individual components and embracing a systems-level perspective. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for unraveling the complex regulatory networks that govern this pathway.

By analyzing the complete set of genes (genomics) from various bacteria, researchers can identify conserved and unique features of the MEP pathway, potentially revealing novel drug targets. nih.gov Transcriptomics, the study of RNA transcripts, can provide insights into how the expression of MEP pathway genes is regulated in response to different environmental conditions or the presence of inhibitors.

Proteomics, which focuses on the entire complement of proteins, can quantify the levels of MEP pathway enzymes and identify post-translational modifications that may alter their activity. Metabolomics, the analysis of small molecules, allows for the direct measurement of the intermediates and products of the MEP pathway, providing a real-time snapshot of its flux.

By integrating these different layers of biological information, researchers can construct comprehensive models of the MEP pathway and its interactions with other cellular processes. This systems-level understanding is crucial for predicting the effects of pathway modulation and for designing more effective therapeutic strategies.

Technological Advancements in Analytical Platforms for High-Resolution this compound Characterization

The ability to accurately characterize the molecules involved in and interacting with the MEP pathway is fundamental to advancing research in this area. Technological advancements in analytical platforms are providing researchers with unprecedented resolution and sensitivity for these analyses.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying and quantifying the intermediates of the MEP pathway. nih.gov Coupled with liquid chromatography, it allows for the separation and precise measurement of these molecules from complex biological samples.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about molecules, which is invaluable for confirming the identity of novel inhibitors and for studying their interactions with target enzymes.

Advanced imaging techniques, such as cryo-electron microscopy (cryo-EM), are enabling the visualization of the three-dimensional structures of MEP pathway enzymes at near-atomic resolution. This structural information is critical for understanding their mechanisms of action and for guiding the rational design of inhibitors.

The development of sophisticated software platforms that can integrate and analyze data from these various analytical techniques is also crucial. autodesk.com These platforms facilitate a more holistic interpretation of experimental results and can be integrated with computational modeling to create a powerful feedback loop between prediction and validation. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing FAZT-MeP with high purity and reproducibility?

  • Methodological Answer : Synthesis should follow a stepwise optimization approach. Begin with established protocols for analogous compounds, adjusting reaction conditions (e.g., temperature, solvent polarity) systematically. Use high-performance liquid chromatography (HPLC) to monitor intermediate purity . For novel pathways, validate each step via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity . Document deviations rigorously in supplementary materials to ensure reproducibility .

Q. How can researchers characterize this compound’s physicochemical properties effectively?

  • Methodological Answer : Employ a multi-technique approach:

  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres.
  • Solubility : Phase solubility studies in solvents of varying polarity, correlated with Hansen solubility parameters.
  • Crystallinity : X-ray diffraction (XRD) for crystalline phases, paired with dynamic vapor sorption (DVS) for hygroscopicity analysis .
  • Report all data with error margins and statistical significance (e.g., ±SD, p < 0.05) .

Advanced Research Questions

Q. How should contradictory data in this compound’s bioactivity assays be resolved?

  • Methodological Answer : Apply a tiered validation framework:

Replicate experiments : Ensure consistency across independent labs.

Cross-validate assays : Compare results from orthogonal methods (e.g., cell-based vs. biochemical assays).

Analyze confounding variables : Use multivariate regression to isolate factors like solvent residues or batch-to-batch variability .

Publish negative results : Contradictions may highlight context-dependent bioactivity, necessitating mechanistic follow-ups .

Q. What computational strategies are optimal for modeling this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina with flexible ligand and receptor parameters. Validate with molecular dynamics (MD) simulations to assess binding stability.
  • Quantum mechanics/molecular mechanics (QM/MM) : For electronic interactions, especially if this compound exhibits redox activity.
  • Data transparency : Share force field parameters and simulation trajectories in open repositories for peer validation .

Q. How can researchers design experiments to address this compound’s stability under physiological conditions?

  • Methodological Answer :

  • In vitro models : Simulate gastric (pH 1.2–3.5) and plasma (pH 7.4) environments, monitoring degradation via LC-MS.
  • Accelerated stability studies : Use Arrhenius equation-based protocols at elevated temperatures (40–60°C) to predict shelf life.
  • Metabolite profiling : Identify degradation products using high-resolution MS and compare with toxicity databases .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to Hill or Log-Logistic models using tools like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC50/IC50 values.
  • Outlier detection : Apply Grubbs’ test or robust regression to minimize false positives .

Q. How should researchers document this compound’s synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detailed supplementary files : Include step-by-step videos, raw NMR spectra, and chromatograms.
  • Machine-readable metadata : Use platforms like Zenodo to archive protocols in FAIR (Findable, Accessible, Interoperable, Reusable) format .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s in vitro-to-in vivo extrapolation (IVIVE)?

  • Methodological Answer :

  • Overlooking protein binding : Adjust for plasma protein binding ratios in potency calculations.
  • Species-specific metabolism : Use human hepatocyte models alongside animal data.
  • Publish negative correlations : Transparently report discrepancies to refine predictive models .

Tables: Key Analytical Techniques for this compound Research

Property Recommended Technique Validation Criteria
PurityHPLC-UV/ELSD≥95% area under curve (AUC)
Crystal StructureSingle-crystal XRDR-factor ≤ 0.05
Stability (pH 7.4)LC-MS/MSDegradation ≤5% over 24 hours
BioactivityDose-response (IC50)R<sup>2</sup> ≥ 0.90 for fitted curves

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.